molecular formula C6H4BrClN2O2 B14841509 2-Bromo-6-(chloromethyl)-4-nitropyridine

2-Bromo-6-(chloromethyl)-4-nitropyridine

Cat. No.: B14841509
M. Wt: 251.46 g/mol
InChI Key: UXOJBGUXBXOXBU-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-nitropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 6-(chloromethyl)-4-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-4-nitropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the halogens.

    Reduction: The major product is 2-Bromo-6-(aminomethyl)-4-nitropyridine.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound highly reactive in substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.

    2-Bromo-6-chloromethylpyridine: Lacks the nitro group but shares the bromine and chloromethyl functionalities.

    2-Bromo-6-chloro-purine: A purine derivative with bromine and chlorine substituents.

Uniqueness

2-Bromo-6-(chloromethyl)-4-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-4-nitropyridine

InChI

InChI=1S/C6H4BrClN2O2/c7-6-2-5(10(11)12)1-4(3-8)9-6/h1-2H,3H2

InChI Key

UXOJBGUXBXOXBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Br)[N+](=O)[O-]

Origin of Product

United States

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